molecular formula C8H10O3 B2389555 2-Ethyl-4-methylfuran-3-carboxylic acid CAS No. 66505-31-5

2-Ethyl-4-methylfuran-3-carboxylic acid

Cat. No.: B2389555
CAS No.: 66505-31-5
M. Wt: 154.165
InChI Key: DKUWFGIKJCXJEP-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative with substituents at the 2- (ethyl) and 4- (methyl) positions of the heterocyclic ring. This compound is commercially available as a synthetic building block for pharmaceutical and agrochemical research, with applications in intermediate synthesis .

Properties

IUPAC Name

2-ethyl-4-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-6-7(8(9)10)5(2)4-11-6/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUWFGIKJCXJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CO1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylfuran-3-carboxylic acid typically involves the reaction of 2-ethylfuran with carbon dioxide under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and requires elevated temperatures and pressures to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process is designed to be scalable and cost-effective, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-4-methylfuran-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Aryltetrahydrofuran-3-carboxylic Acids (5a–5e)

  • Structure : Tetrahydrofuran backbone with aryl groups at position 3 and a carboxylic acid at position 3.
  • Synthesis : Synthesized via Baeyer-Villiger oxidation followed by formic acid elimination, yielding products in nearly quantitative yields using NaClO₂ oxidation .
  • Key Differences :
    • The tetrahydrofuran core (saturated ring) reduces aromaticity compared to the unsaturated furan in the target compound, affecting electronic properties and stability.
    • Aryl substituents may enhance π-π stacking interactions in biological systems, unlike the aliphatic ethyl/methyl groups in the target compound.

2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid

  • Structure : Furan ring with carboxylic acid at position 3, methyl (C4), propyl (C5), and a carboxyethyl side chain (C2).
  • Key Differences: Additional substituents (propyl and carboxyethyl) increase steric hindrance and hydrophilicity compared to the simpler ethyl/methyl substitutions in the target compound.
  • Applications: Not explicitly stated, but structural complexity suggests utility in specialized organic synthesis.

Ethyl 2-Formylfuran-3-carboxylate

  • Structure : Furan ring with formyl (C2) and ethyl ester (C3) groups.
  • Key Differences :
    • The ester group (vs. carboxylic acid) reduces polarity, improving lipid solubility for drug delivery.
    • The formyl group increases electrophilicity, enabling nucleophilic addition reactions absent in the target compound .
  • Applications : Widely used as a precursor in pharmaceuticals (e.g., prodrugs) and agrochemicals due to its reactivity .

4-Formylfuran-2-carboxylic Acid

  • Structure : Furan ring with carboxylic acid (C2) and formyl (C4) groups.
  • Key Differences :
    • Substituent positions (C2 and C4) create distinct electronic effects compared to the target compound’s C3-carboxylic acid and C2-ethyl groups.
    • Classified as acutely toxic (inhalation, dermal, oral), requiring stringent safety protocols .
  • Applications: Limited to research due to incomplete toxicity profiling .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : Pyrimidine ring with chloro (C2), methyl (C6), and carboxylic acid (C4) groups.
  • Key Differences: Pyrimidine (six-membered, two nitrogen atoms) vs. furan (five-membered, oxygen atom) alters aromaticity, hydrogen-bonding capacity, and metabolic stability.
  • Applications : Likely used in nucleoside analogs or kinase inhibitors.

Comparative Data Table

Compound Core Structure Substituents Key Properties Applications Safety Profile
2-Ethyl-4-methylfuran-3-carboxylic acid Furan C2: Ethyl; C3: COOH; C4: Methyl Moderate acidity, lipophilic Synthetic intermediate No data available
3-Aryltetrahydrofuran-3-carboxylic acids Tetrahydrofuran C3: Aryl; C3: COOH Reduced aromaticity, high yield Pharmacological precursors Not reported
4-Formylfuran-2-carboxylic acid Furan C2: COOH; C4: Formyl High reactivity, acute toxicity Research use only Toxic (GHS classified)
Ethyl 2-formylfuran-3-carboxylate Furan C2: Formyl; C3: COOEt Electrophilic, ester solubility Drug/agrochemical synthesis No data available
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine C2: Cl; C4: COOH; C6: Methyl High metabolic stability Pharmaceutical intermediates No data available

Key Findings and Implications

  • Substituent Effects : Alkyl groups (ethyl/methyl) enhance lipophilicity, favoring membrane permeability in drug candidates, while formyl or chloro groups increase reactivity and toxicity.
  • Heterocycle Choice : Furan derivatives offer synthetic versatility, whereas pyrimidines provide nitrogen-based hydrogen bonding for target-specific interactions.
  • Safety Considerations : 4-Formylfuran-2-carboxylic acid’s acute toxicity contrasts with the target compound’s commercial availability, suggesting safer handling for the latter .

Biological Activity

2-Ethyl-4-methylfuran-3-carboxylic acid is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a furan ring substituted with ethyl and methyl groups, which contribute to its chemical reactivity and biological properties. Its molecular formula is C9H10O3C_9H_{10}O_3, and it possesses both carboxylic acid and furan functionalities, making it a versatile compound for various chemical reactions.

PropertyValue
Molecular Weight166.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot available

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor or activator of various enzymes, influencing biochemical pathways such as inflammation and microbial growth inhibition. The exact molecular targets depend on the context of use, but preliminary studies suggest potential effects on inflammatory mediators and microbial enzymes.

Pharmacological Effects

Recent studies indicate that this compound exhibits anti-inflammatory and antimicrobial properties. In animal models, it has demonstrated efficacy in reducing edema, suggesting its potential application in treating inflammatory conditions .

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, a dose of 20 mg/kg was administered to rats subjected to carrageenan-induced edema. Results indicated a significant reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAnti-inflammatory ActivityAntimicrobial Activity
2-Methylfuran-3-carboxylic acidModerateWeak
2-Ethylfuran-3-carboxylic acidWeakModerate
This compound Strong Strong

This table illustrates that this compound may possess superior biological activity compared to its analogs, making it a candidate for further pharmacological exploration.

Research Applications

The compound is being investigated for various applications across different fields:

  • Medicinal Chemistry : Potential development as an anti-inflammatory or antimicrobial drug.
  • Organic Synthesis : Utilized as a building block in the synthesis of more complex organic molecules.
  • Industrial Applications : Explored for use in specialty chemicals due to its unique reactivity profile .

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